molecular formula C18H23N B083070 alpha-Methyl-N-(3-phenylpropyl)phenethylamine CAS No. 13005-65-7

alpha-Methyl-N-(3-phenylpropyl)phenethylamine

Cat. No.: B083070
CAS No.: 13005-65-7
M. Wt: 253.4 g/mol
InChI Key: CYWPIEBWQAZHQX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (–)-1-Phenyl-2-propylaminopentane involves the reaction of phenylacetone with propylamine under reductive amination conditions. The process typically uses a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon .

Industrial Production Methods: Industrial production of (–)-PPAP follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: (–)-PPAP undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: (–)-PPAP is used as a research tool to study monoaminergic systems and neurotransmitter release mechanisms. Its unique mode of action makes it valuable in understanding the regulation of neurotransmitter release .

Biology: In biological research, (–)-PPAP is used to investigate its effects on neuronal activity and behavior. It has been studied for its potential neuroprotective effects and its role in enhancing cognitive functions .

Medicine: Preclinical studies suggest that (–)-PPAP may have therapeutic potential for conditions such as attention deficit hyperactivity disorder (ADHD), Alzheimer’s disease, and depression. Its ability to enhance neurotransmitter release without causing uncontrolled release makes it a promising candidate for further research .

Industry: In the pharmaceutical industry, (–)-PPAP is explored for its potential as a psychostimulant and antidepressant. Its unique properties differentiate it from traditional stimulants and antidepressants, offering new avenues for drug development .

Comparison with Similar Compounds

Uniqueness of (–)-PPAP: (–)-PPAP is unique in its ability to enhance neurotransmitter release in a controlled manner, unlike amphetamine, which causes a flood of neurotransmitters. Additionally, (–)-PPAP does not inhibit monoamine oxidase, unlike selegiline . This distinct mechanism of action and pharmacological profile make (–)-PPAP a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

13005-65-7

Molecular Formula

C18H23N

Molecular Weight

253.4 g/mol

IUPAC Name

1-phenyl-N-(3-phenylpropyl)propan-2-amine

InChI

InChI=1S/C18H23N/c1-16(15-18-11-6-3-7-12-18)19-14-8-13-17-9-4-2-5-10-17/h2-7,9-12,16,19H,8,13-15H2,1H3

InChI Key

CYWPIEBWQAZHQX-UHFFFAOYSA-N

SMILES

CC(CC1=CC=CC=C1)NCCCC2=CC=CC=C2

Canonical SMILES

CC(CC1=CC=CC=C1)NCCCC2=CC=CC=C2

Synonyms

alpha-methyl-N-(3-phenylpropyl)phenethylamine
stenopril
stenopril hydrochloride
stenopril methylbenzenesulfonate
stenopril, (+-)-isome

Origin of Product

United States

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